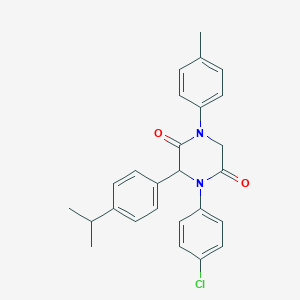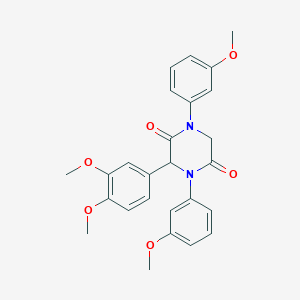
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as CIPP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound exhibits unique properties that have made it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce pain in various animal models of pain. In addition, this compound has been shown to exhibit anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
実験室実験の利点と制限
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in good yields and high purity. It is also relatively easy to handle and store. However, this compound has some limitations for use in lab experiments. It is a highly lipophilic compound that can be difficult to solubilize in aqueous solutions. In addition, this compound has limited water solubility, which can limit its bioavailability in vivo.
将来の方向性
There are several future directions for research on 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione. One area of research is the development of new drugs based on the structure of this compound. Researchers are currently exploring the use of this compound derivatives for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Researchers are currently exploring the molecular targets of this compound and the signaling pathways involved in its pharmacological effects. Finally, researchers are also exploring the use of this compound in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves the reaction of this compound with various reagents. The most common method for synthesizing this compound is the reaction of this compound with ethyl chloroformate in the presence of triethylamine. This reaction yields this compound in good yields and high purity.
科学的研究の応用
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C26H25ClN2O2 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H25ClN2O2/c1-17(2)19-6-8-20(9-7-19)25-26(31)28(22-12-4-18(3)5-13-22)16-24(30)29(25)23-14-10-21(27)11-15-23/h4-15,17,25H,16H2,1-3H3 |
InChIキー |
OUQZTNPTAASPMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)

